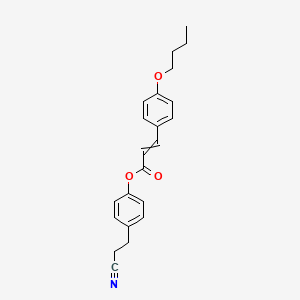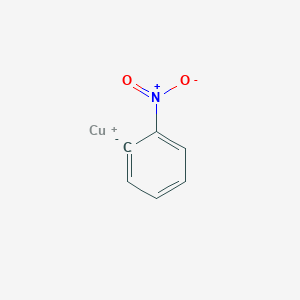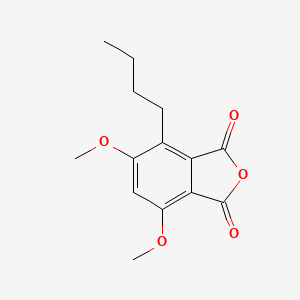
lithium;octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium octane is an organolithium compound, where lithium is bonded to an octane chain. Organolithium compounds are highly reactive and are widely used in organic synthesis due to their strong nucleophilic properties. These compounds are essential in various chemical reactions, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
Lithium octane can be synthesized through the reaction of octyl halides with lithium metal. The general reaction is as follows: [ \text{C}8\text{H}{17}\text{X} + 2\text{Li} \rightarrow \text{C}8\text{H}{17}\text{Li} + \text{LiX} ] where ( \text{X} ) is a halogen such as chlorine, bromine, or iodine. The reaction is typically carried out in an inert solvent like hexane or benzene under anhydrous conditions to prevent the reaction of lithium with moisture .
Industrial Production Methods
In industrial settings, the production of lithium octane involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the purification of reactants, precise control of temperature and pressure, and the use of inert atmospheres to prevent contamination.
化学反応の分析
Types of Reactions
Lithium octane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium alkoxides.
Reduction: Can reduce other compounds due to its strong nucleophilic nature.
Substitution: Participates in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen.
Reduction: Often uses hydrogen or other reducing agents.
Substitution: Commonly involves alkyl halides or other electrophilic compounds.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation of lithium octane can produce lithium alkoxides, while substitution reactions can yield various alkylated products .
科学的研究の応用
Lithium octane has numerous applications in scientific research:
Chemistry: Used as a strong base and nucleophile in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biochemical assays and as a reagent in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, pharmaceuticals, and other industrial chemicals
作用機序
The mechanism of action of lithium octane involves its strong nucleophilic properties, which allow it to attack electrophilic centers in other molecules. This reactivity is due to the presence of the lithium atom, which stabilizes the negative charge on the carbon atom, making it highly reactive. The molecular targets and pathways involved include various electrophilic compounds and reaction intermediates .
類似化合物との比較
Similar Compounds
- Lithium butane
- Lithium hexane
- Lithium decane
Comparison
Lithium octane is unique due to its longer carbon chain compared to lithium butane and lithium hexane, which provides different reactivity and solubility properties. Compared to lithium decane, lithium octane has a shorter chain, making it less viscous and easier to handle in certain reactions .
Conclusion
Lithium octane is a versatile organolithium compound with significant applications in organic synthesis, scientific research, and industrial production. Its unique properties and reactivity make it an essential reagent in various chemical processes.
特性
CAS番号 |
61182-93-2 |
|---|---|
分子式 |
C8H17Li |
分子量 |
120.2 g/mol |
IUPAC名 |
lithium;octane |
InChI |
InChI=1S/C8H17.Li/c1-3-5-7-8-6-4-2;/h3H,4-8H2,1-2H3;/q-1;+1 |
InChIキー |
OYJVBSBZRSIMTJ-UHFFFAOYSA-N |
正規SMILES |
[Li+].CCCCCC[CH-]C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Z)-Cyano-NNO-azoxy]-4-nitrobenzene](/img/structure/B14596488.png)
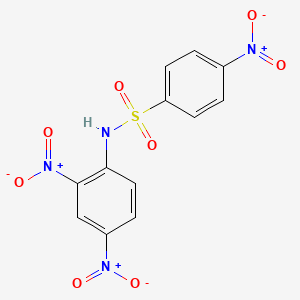
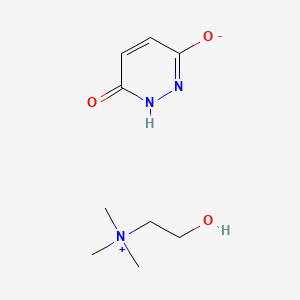
![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596507.png)
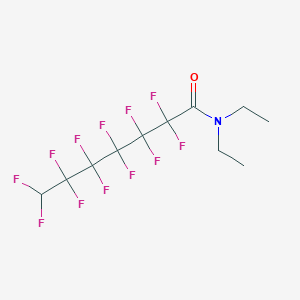
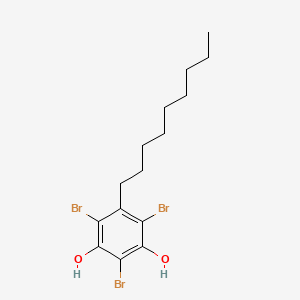
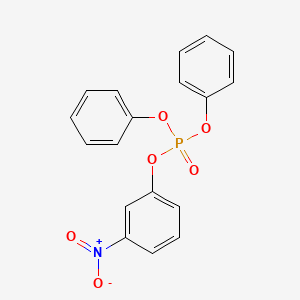
![Octahydro-3H-imidazo[1,5-a]azepine-3-thione](/img/structure/B14596533.png)
![2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14596538.png)
![N-[(2-Fluorophenyl)methyl]-N'-prop-2-en-1-ylthiourea](/img/structure/B14596554.png)
